
D,L-Tosylisopropylideneglycerol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-Tosylisopropylideneglycerol-d5, also known as TIPG-d5, is a stable labeled analogue of TIPG, a chemical compound used in organic synthesis . It is commonly used as a standard reference material in mass spectrometry, NMR spectroscopy, and other analytical techniques . Its molecular formula is C12H16D5O4S, and it has a molecular weight of 292.43 g/mol .
Synthesis Analysis
In organic synthesis, TIPG-d5 is used as a reactant and intermediate in the preparation of other compounds . It is also used as a solvent for reactions involving sensitive or unstable compounds .Molecular Structure Analysis
The structure of TIPG-d5 consists of a glycerol backbone with a tosyl protecting group and an isopropylidene group . The deuterium atoms present in the compound make it a valuable tool for isotopic labeling experiments .Chemical Reactions Analysis
TIPG-d5 is used in various chemical reactions due to its stability and solubility . It is particularly useful in reactions involving sensitive or unstable compounds, where it acts as a solvent .Physical And Chemical Properties Analysis
TIPG-d5 is a stable compound with a wide range of applications in organic synthesis and analytical chemistry . Its stability, solubility, and isotopic labeling properties make it a valuable tool for researchers in these fields .Applications De Recherche Scientifique
Triacylglycerol Biosynthesis :
- D,L-Tosylisopropylideneglycerol-d5 plays a role in the study of triacylglycerols (TGs) biosynthesis. TGs are major storage molecules of metabolic energy and are involved in several human diseases, including obesity and diabetes. DGAT enzymes, which are crucial for TG synthesis, have been studied using molecular tools like D,L-Tosylisopropylideneglycerol-d5 to better understand their functions (Yen et al., 2008).
Role in Hepatic Functions :
- This compound is instrumental in research differentiating the hepatic functions of DGAT1 and DGAT2 enzymes. Studies using D,L-Tosylisopropylideneglycerol-d5 have demonstrated distinct roles for these enzymes in hepatic triglyceride synthesis and VLDL triglyceride secretion (Qi et al., 2012).
Study of Bioaccumulation :
- Research on bioaccumulation, particularly in the context of substances like decamethylpentacyclosiloxane (D5), utilizes D,L-Tosylisopropylideneglycerol-d5 to understand the biotransformation rates in fish and mammals. This helps in assessing the environmental impact and bioaccumulation tendencies of various substances (Gobas et al., 2015).
Obesity and Metabolic Diseases :
- D,L-Tosylisopropylideneglycerol-d5 is used in studies exploring obesity resistance and mechanisms of triglyceride synthesis. Mice lacking DGAT, a key enzyme in triglyceride synthesis studied through this compound, show lean characteristics and resistance to diet-induced obesity, providing insights into potential therapeutic targets for obesity and metabolic diseases (Smith et al., 2000).
Molecular Biology and Biochemistry of DGAT :
- The compound aids in understanding the molecular biology and biochemistry of acyl-CoA:diacylglycerol acyltransferase (DGAT), an enzyme involved in triacylglycerol (TG) synthesis. This research is crucial for developing therapeutic applications and understanding the role of DGAT in lipid metabolism (Liu et al., 2012).
Skin and Fur Physiology :
- Studies involving D,L-Tosylisopropylideneglycerol-d5 have revealed its importance in research on skin and fur physiology. DGAT1 deficiency, researched using this compound, leads to significant changes in lipid metabolism in the skin, affecting fur and sebaceous gland physiology (Chen et al., 2002).
Propriétés
Numéro CAS |
1330076-68-0 |
|---|---|
Nom du produit |
D,L-Tosylisopropylideneglycerol-d5 |
Formule moléculaire |
C13H18O5S |
Poids moléculaire |
291.373 |
Nom IUPAC |
[dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/i8D2,9D2,11D |
Clé InChI |
SRKDUHUULIWXFT-QJHRKUAUSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C |
Synonymes |
2,2-Dimethyl-1,3-dioxolane-4-methanol 4-(4-Methylbenzenesulfonate)-d5; 2,2-Dimethyl-1,3-dioxolane-4-methanol p-Toluenesulfonate-d5; (+/-)-1,2-(Isopropylidene)glycerol 3-(p-Toluenesulfonate)-d5; 1,2-Isopropylidenedioxy-3-tosyloxypropane-d5; Solketal T |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



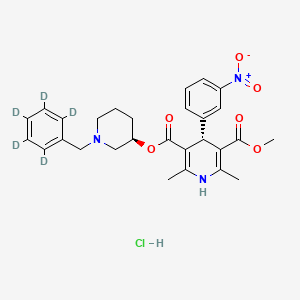
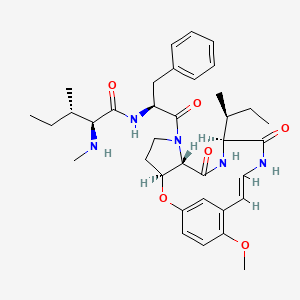
![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)
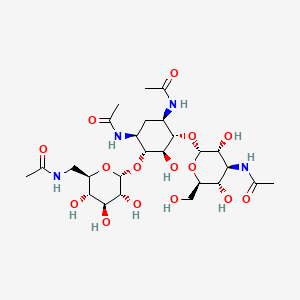
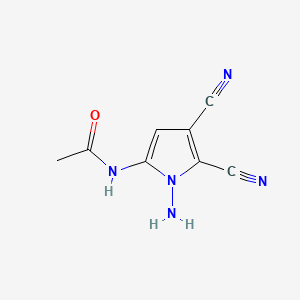
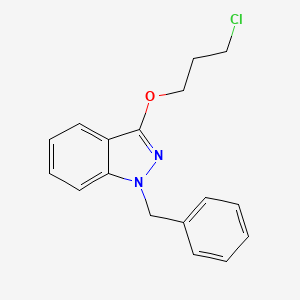
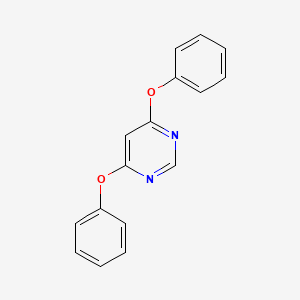
![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)
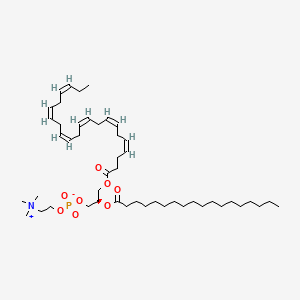
![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)